molecular formula C8H4BrCl2FO B1411042 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride CAS No. 1805582-72-2

2'-Bromo-4'-chloro-6'-fluorophenacyl chloride

Cat. No.: B1411042
CAS No.: 1805582-72-2
M. Wt: 285.92 g/mol
InChI Key: FRYHEVGFPSUOLW-UHFFFAOYSA-N
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Description

2’-Bromo-4’-chloro-6’-fluorophenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-chloro-6’-fluorophenacyl chloride typically involves the bromination, chlorination, and fluorination of phenacyl chloride derivatives. One common method includes the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent . The reaction is carried out at elevated temperatures, around 90°C, with acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2’-Bromo-4’-chloro-6’-fluorophenacyl chloride may involve large-scale bromination and chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-chloro-6’-fluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2’-Bromo-4’-chloro-6’-fluorophenacyl chloride has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.

    Material Science: It is employed in the fabrication of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-6’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activities. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-4’-chloro-6’-fluorophenacyl chloride is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and properties. This combination of halogens makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-(2-bromo-4-chloro-6-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYHEVGFPSUOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CCl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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